1-(4-Bromo-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1H-indol-1-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine atom attached to the indole ring, which can influence its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1H-indol-1-yl)ethanone typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to yield indole derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced indole derivatives .
Scientific Research Applications
1-(4-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways . For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-1H-indol-1-yl)ethanone
- 1-(4-Ethyl-1H-indol-1-yl)ethanone
- 1-(4-Fluoro-1H-indol-1-yl)ethanone
Uniqueness
1-(4-Bromo-1H-indol-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives . The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-(4-bromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-6H,1H3 |
InChI Key |
OUGDCAIKFIWDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.